2-Hydroxyquinoline-4-carboxylic acid
Overview
Description
2-Hydroxyquinoline-4-carboxylic acid is a quinolinemonocarboxylic acid . It is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen . The empirical formula is C10H7NO3 and the molecular weight is 189.17 .
Synthesis Analysis
A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed, synthesized, and evaluated for their antioxidant activity . The synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular formula of 2-Hydroxyquinoline-4-carboxylic acid is C10H7NO3 . The molecular weight is 189.17 .Chemical Reactions Analysis
2-Hydroxyquinoline-4-carboxylic Acid is used in radiolysis of carboxyquinolines and chemiluminescent reaction of dihydroquinoline products with bases in the presence of oxygen .Physical And Chemical Properties Analysis
The melting point of 2-Hydroxyquinoline-4-carboxylic acid is >300 °C . It is soluble in alcohol, diethyl ether, and dilute HCl, and slightly soluble in water .Scientific Research Applications
Coordination Polymer-Templated Photoinduced Dimerization
This study highlights the use of 2-Hydroxyquinoline-4-carboxylic acid as an important medical intermediate in the photodimerization of pyridine-based derivatives under sunlight, instead of high-intensity UV light (Qin et al., 2012).
Radiochemiluminescence of Carboxyquinolines
The research investigates the radiolysis of various carboxyquinolines, including 2-Hydroxyquinoline-4-carboxylic acid, leading to novel 1,4-dihydroquinolines with potential use in radiation dosimeters and analytical applications (Papadopoulos et al., 2000).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
This paper describes the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, demonstrating its utility in biological applications (Fedoryak & Dore, 2002).
2-Oxoglutarate Oxygenase Inhibition
The study compares the inhibitory activities of various compounds, including 4-carboxy-8-hydroxyquinoline, against 2-oxoglutarate and iron-dependent oxygenases, with implications in therapeutic applications (Hopkinson et al., 2013).
Synthesis of 3-Hydroxyquinoline-2-Carboxylic Acid
This research provides a new route for the synthesis of 3-hydroxyquinoline-2-carboxylic acid, highlighting its relevance in producing natural cyclic peptides with antitumor activity (Riego et al., 2005).
Electrochemistry and Spectroelectrochemistry of Bioactive Hydroxyquinolines
This study explores the oxidation mechanism of various hydroxyquinoline carboxylic acids, including their application in biosystems and molecular orbital calculations (Sokolová et al., 2015).
Synthesis and Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acids
This research focuses on the synthesis and evaluation of antioxidant activity of various hydroxyquinoline-4-carboxylic acid derivatives, with potential implications in pharmacology (Massoud et al., 2014).
Gas Phase Reaction of Substituted Isoquinolines to Carboxylic Acids
The study investigates the gas-phase formations of carboxylic acids from bisubstituted isoquinolines, showing potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHNFBQNVGXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166250 | |
Record name | Cinchoninic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyquinoline-4-carboxylic acid | |
CAS RN |
15733-89-8, 84906-81-0 | |
Record name | 2-Hydroxycinchoninic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15733-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxycinchoninic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015733898 | |
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Record name | 15733-89-8 | |
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Record name | Cinchoninic acid, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-2-oxoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.192 | |
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Record name | 2-Hydroxyquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-HYDROXYCINCHONINIC ACID | |
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